1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule with potential biological activity . It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[3,2-b][1,2,4]triazole ring, a piperidine ring, and a carboxamide group . The presence of these groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Antimicrobial Activities
A significant portion of research on compounds related to 1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide focuses on their antimicrobial properties. Novel derivatives of 1,2,4-triazole, a closely related structure, have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibit good to moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents. The synthesis approach involves modifying the core triazole structure to enhance its interaction with microbial targets, providing a valuable template for future antimicrobial drug development (Bektaş et al., 2007; Patil et al., 2021).
Antitumor and Antifungal Activities
Research extends into exploring the antitumor and antifungal potentials of compounds with a similar backbone to 1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide. The synthesis of novel compounds featuring the core structural motifs has been undertaken, with a focus on assessing their biological activities against cancer cells and fungal strains. This line of investigation underscores the versatility of the triazole and related frameworks in addressing a broad spectrum of biological challenges, highlighting their importance in the search for new therapeutic agents (Riyadh, 2011; Abu‐Hashem et al., 2020).
Molecular Docking and Pharmacological Evaluation
The compound and its analogs are also subjects of molecular docking studies to assess their binding affinities towards various biological targets, providing insights into their potential pharmacological applications. Such studies are crucial for understanding the mechanism of action at the molecular level, aiding in the rational design of more potent and selective agents. This research avenue is particularly promising for identifying new leads in drug discovery processes, emphasizing the compound's relevance in medicinal chemistry and pharmacology (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N5O2S/c1-9-22-18-25(23-9)17(27)15(28-18)14(11-2-3-12(19)13(20)8-11)24-6-4-10(5-7-24)16(21)26/h2-3,8,10,14,27H,4-7H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSRZKHRRBARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide |
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